Voxergolide
Description
Overview of Ergoline-Derived Dopamine (B1211576) Receptor Agonists in Research
Ergoline-derived compounds are a class of molecules that are structurally related to the alkaloids produced by the ergot fungus. The first generation of dopamine agonists were derived from ergot. wikipedia.org These compounds, including well-known agents like Bromocriptine, Cabergoline (B1668192), Lisuride, and Pergolide, have been instrumental in pharmacological research and therapy, particularly in conditions associated with dopamine deficiency, such as Parkinson's disease and hyperprolactinemia. wikipedia.orgpatsnap.comneurology.org
A primary characteristic of ergoline (B1233604) derivatives is their interaction with dopamine receptors, especially the D2 receptor subtype, which is a key target for antiparkinsonian efficacy. cambridge.org However, their receptor binding profile is often not exclusive; many ergoline agonists also interact with other receptor types, including other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506), and adrenergic receptors. researchgate.netnih.gov This broader receptor affinity can lead to a complex pharmacological profile. wikipedia.orgresearchgate.net For instance, Pergolide displays some agonist activity at D1 receptors, while Bromocriptine acts as a weak antagonist at this site. cambridge.org
In research settings, these compounds have been crucial for elucidating the function of the dopaminergic system. biorxiv.org They serve as tools to probe the differential roles of dopamine receptor subtypes in motor control, reward, and cognition. nih.govbiorxiv.org Long-term studies with ergoline agonists like cabergoline have provided valuable insights into strategies for managing motor complications associated with traditional Parkinson's disease treatments. nih.gov While newer, non-ergoline agonists have been developed, the foundational knowledge gained from studying ergoline derivatives remains critical to the field. wikipedia.org
| Ergoline Derivative | Primary Receptor Activity | Notable Research Application |
| Bromocriptine | D2 Agonist, Weak D1 Antagonist cambridge.org | Treatment of hyperprolactinemia, Parkinson's disease. wikipedia.orgpatsnap.com |
| Cabergoline | D2 Agonist neurology.orgcambridge.org | Long-term studies in early Parkinson's disease. neurology.orgnih.gov |
| Lisuride | D2 Agonist, Partial D1 Antagonist/Agonist cambridge.org | Investigated for neuroprotection in cerebral ischemia. nih.gov |
| Pergolide | D1 and D2 Agonist cambridge.org | Studied for neuroprotective effects against ischemia-induced damage. nih.gov |
| Voxergolide | D2 Agonist wikipedia.org | Investigated as an anti-anoxic and anti-ischemic agent. wikipedia.org |
Historical Context of this compound (RU-41656) within Anti-Anoxic and Anti-Ischemic Agent Development
The development of this compound (RU-41656) emerged from research efforts focused on identifying agents capable of protecting tissues, particularly the brain, from damage caused by hypoxia (lack of oxygen) and ischemia (restricted blood supply). wikipedia.org Ischemic events like stroke are a major cause of death and disability, driving the search for effective anti-ischemic drugs. ms-editions.cl The central hypothesis behind this line of research was that modulating specific neurotransmitter systems could confer cellular protection during periods of metabolic stress.
This compound was specifically characterized as an anti-anoxic and anti-ischemic agent. wikipedia.org Preclinical studies are the phase in drug development where new compounds are tested in cellular or animal models to gather initial data on their mechanism of action and potential efficacy before any human trials. ppd.comokids-net.atprofil.com Research in the 1990s explored the effects of RU-41656 in animal models. For example, one study investigated its impact on working memory in different rat strains, a cognitive function often impaired by neurological insults like ischemia. wikipedia.org Another study in healthy human volunteers examined whether RU-41656 could reverse cognitive deficits induced by scopolamine, though it was found not to be effective in that specific paradigm. wikipedia.org
The investigation into compounds like this compound was part of a broader scientific endeavor to find neuroprotective agents. This field explores various therapeutic strategies, including drugs that can reduce the area of necrosis (tissue death) and restore metabolic function in the brain following an ischemic event. ms-editions.clorganscigroup.com
Significance of Dopamine D2 Receptor Agonism in Neurological and Ischemic Research Paradigms
The dopamine system, and specifically the D2 receptor, is a critical area of investigation in both neurological disorders and ischemic injury. snmjournals.org D2 receptors are G-protein coupled receptors that, when activated, typically inhibit adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govbiorxiv.org Alterations in dopaminergic neurotransmission are implicated in conditions like Parkinson's disease and schizophrenia. patsnap.comsnmjournals.org
The mechanisms underlying this neuroprotection are multifaceted and are an active area of research. Key findings suggest that D2 receptor agonists exert their protective effects through several pathways:
Mitochondrial Protection : Agonists like Sumanirole have been shown to restore mitochondrial function after an ischemic stroke by reducing the production of reactive oxygen species (ROS), maintaining the mitochondrial membrane potential, and preserving the activity of mitochondrial complexes. consensus.appresearchgate.netnih.gov
Inhibition of Cell Death : These agents can prevent the release of pro-apoptotic factors like cytochrome c from mitochondria and upregulate anti-apoptotic proteins, thereby reducing neuronal cell death. consensus.app
Anti-Inflammatory Effects : D2 receptor activation on astrocytes can suppress neuroinflammation, which is a key contributor to secondary damage after an ischemic event. consensus.app
Structure
2D Structure
3D Structure
Properties
CAS No. |
89651-00-3 |
|---|---|
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2R,4R,7R)-6-methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11-,14-,16-/m1/s1 |
InChI Key |
GYUHVILBXXBZDS-DJSGYFEHSA-N |
Isomeric SMILES |
CN1C[C@@H](O[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
Canonical SMILES |
CN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Voxergolide
Established and Proposed Chemical Synthesis Pathways for the Voxergolide Scaffold
The synthesis of the tetracyclic ergoline (B1233604) core, the fundamental structure of this compound, has been approached through various strategic disconnections of the C and D rings. Historically, many syntheses relied on a stepwise construction of these rings. rsc.org More contemporary and efficient methods aim for convergent strategies, constructing the key rings in fewer steps with greater control.
Key strategies for the formation of the ergoline C/D ring system include:
Intramolecular Imino-Diels-Alder Reaction: A strategy reported by Oppolzer and coworkers involves the simultaneous construction of the C and D rings through an intramolecular imino-Diels-Alder reaction, offering a powerful approach to the tetracyclic system. rsc.org
Palladium-Catalyzed Cyclizations: Modern organometallic chemistry has provided elegant solutions. Palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group has been successfully used to obtain key ergoline structures like lysergic acid. rsc.org Another palladium-catalyzed method is the intramolecular α-arylation to form the B-ring after coupling the A and D ring precursors. nih.gov
Ring-Closing Metathesis and Heck Reactions: Kalinin and coworkers have reported the use of intramolecular Heck reactions and ring-closing metathesis as key steps in the formation of the C/D ring system. rsc.org
C-H Insertion: Rhodium-catalyzed intramolecular C-H insertion has emerged as a modern technique for forming the D-ring, demonstrating high efficiency in certain synthetic routes. nih.gov
Bridging B- and D-Rings Last: A less common but novel strategy involves joining the pre-formed A-ring and D-ring systems via cross-coupling, followed by the final formation of the bridging C-ring. nih.gov
The total synthesis of ergoline alkaloids has been marked by the development of several key intermediates that streamline the construction of the complex scaffold.
Tryptophan-derived precursors: Biosynthetically, L-tryptophan is the starting point for all ergot alkaloids. mdpi.com In chemical synthesis, indole (B1671886) derivatives remain the cornerstone. For instance, a common starting material is 1-methoxycarbonyl-4-(3-oxo-1-butyl)indole, which can be elaborated to form key intermediates for 6,7-secoergolines. clockss.org
Chanoclavine-I-aldehyde: In biosynthetic pathways, this aldehyde is a crucial branch point intermediate, leading to various classes of ergot alkaloids. rsc.org
Woodward, Hendrickson, and Szantay Intermediates: Classical total syntheses of lysergic acid, a central ergoline, have revolved around pivotal intermediates developed by these research groups. mdpi.com The Hendrickson approach, for example, utilized a coupling reaction between an indole halide and a pyridine (B92270) derivative, followed by cyclization to form the D-ring. nih.govmdpi.com
Pyridylacetate Intermediate: In a modern synthesis of an ergoline core, a pyridylacetate intermediate was formed and then subjected to a Suzuki coupling with an indole-boronic acid pinacol (B44631) ester (indole-4-Bpin) to connect the A and D ring precursors. nih.gov This was followed by iodination and N-protection to yield a key precursor for the final cyclization. nih.gov
Uhle's Ketone: This central intermediate, a 1,3,4,5-tetrahydrobenzo[cd]indole, has been a cornerstone in several successful syntheses of clavine alkaloids and lysergic acid derivatives. scispace.com
A representative reaction sequence might involve the Suzuki coupling of an indole fragment (A-ring) with a functionalized pyridine derivative (D-ring precursor). This coupled product is then subjected to a palladium-catalyzed intramolecular α-arylation or a rhodium-catalyzed C-H insertion to close the C-ring, thus completing the tetracyclic ergoline scaffold. nih.gov
The ergoline structure contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. For naturally occurring ergolines, the hydrogen at C-5 is in the β-configuration, while the stereochemistry at C-8 and C-10 defines different series of alkaloids. scispace.com
Approaches to achieve stereoselectivity include:
Chiral Catalysis: The use of chiral palladium(0) complexes has been shown to catalyze the key C5-C10 bond formation with stereocontrol. scispace.com Similarly, chiral bis(oxazoline) ligands with Zn(II) have been employed to control the formation of three contiguous chiral centers in a single step via a tandem asymmetric Friedel-Crafts alkylation/Michael addition.
Chiral Auxiliaries: The use of a chiral auxiliary, such as p-menthane-3-carboxaldehyde, has been employed to achieve stereoselective synthesis of related bicyclic alkaloids. mdpi.com
Substrate-Controlled Reactions: An Intramolecular Diels-Alder-Furan (IMDAF) reaction has been described as a key step with excellent stereocontrol for preparing various ergoline or secoergoline skeletons. researchgate.net
Enzymatic Reactions: The integration of enzymatic steps, such as ketone reduction, into a synthetic sequence offers a powerful method for establishing specific stereocenters with high enantioselectivity. researchgate.net
Ireland-Claisen Rearrangement: This stereoselective rearrangement has been featured as a key step in the synthesis of other complex indole alkaloids, enabling the installation of two stereogenic centers and a stereodefined double bond in a single operation. rsc.org
| Stereoselective Method | Key Feature | Application Example |
| Chiral Catalysis | Employs chiral metal complexes (e.g., Pd, Zn) to direct stereochemical outcomes. | Formation of C5-C10 bond in ergoline core. scispace.com |
| Chiral Auxiliaries | Temporarily incorporates a chiral molecule to guide a stereoselective transformation. | Synthesis of bicyclic alkaloids related to the ergoline structure. mdpi.com |
| Substrate Control | Utilizes the existing stereochemistry of the substrate to direct the formation of new stereocenters. | Intramolecular Diels-Alder-Furan (IMDAF) reaction for ergoline skeletons. researchgate.net |
| Biocatalysis | Leverages enzymes for highly specific and selective transformations. | Enzymatic ketone reduction to create specific alcohol stereoisomers. researchgate.net |
Strategies for Derivatization and Analog Generation to Explore Chemical Space around this compound
The ergoline scaffold is a privileged structure in medicinal chemistry, and its derivatization has led to numerous clinically important drugs. uni.edu The goal of analog generation is to refine the pharmacological profile, improve selectivity for specific receptor subtypes, and optimize pharmacokinetic properties. The ergoline system contains an indole-3-ethylamine moiety, which is structurally similar to neurotransmitters like serotonin (B10506), providing a basis for its interaction with dopamine (B1211576) and serotonin receptors. uni.edu
Strategies for derivatization include:
Modification at the C-8 Position: This is a common site for modification. The carboxyl group of lysergic acid, for example, can be converted to a wide range of amides (lysergamides) or other functional groups. ontosight.aihmdb.ca Synthetic 8-oxymethylergolines have also been created, showing potent dopaminergic and serotonergic effects.
Substitution on the Indole Ring: The indole nitrogen (N-1) and other positions on the aromatic A-ring can be substituted to modulate activity.
Modification at the N-6 Position: The methyl group at the N-6 position is a frequent target for modification. Demethylation followed by re-alkylation with different substituents can significantly alter the pharmacological properties.
C-Ring Functionalization: Recent synthetic methods that form the C-ring last have opened up new possibilities for introducing substituents on this previously hard-to-access part of the molecule. nih.gov
Isotope Labeling: For analytical and metabolic studies, ergoline derivatives can be labeled with isotopes such as ¹³CD₃ or ¹⁵N₂. This is achieved, for example, by demethylating at N-6 and re-methylating with a labeled methyl iodide. researchgate.net
These derivatizations allow for extensive Structure-Activity Relationship (SAR) studies, aiming to create more specific agents with fewer side effects. uni.edunih.gov
Prodrug Strategies and Linker Chemistry Relevant to Ergoline-Derived Compounds
Prodrug strategies are employed to overcome pharmaceutical and pharmacokinetic challenges, such as poor solubility, low permeability across biological barriers (like the blood-brain barrier), or instability. nih.gov A prodrug is an inactive derivative that is converted into the active parent drug in vivo. ewadirect.com
For ergoline-derived compounds like this compound, two main prodrug classes are relevant:
Bioprecursors: These are activated by metabolic creation of a functional group. Some N-dealkylated ergoline derivatives could be considered bioprecursors if they are re-alkylated in vivo to an active form.
Carrier-Linked Prodrugs: In this approach, the active drug is covalently attached to a carrier moiety via a temporary (labile) linker. nih.gov A recent patent application describes prodrugs of substituted ergolines, highlighting the current interest in this strategy. google.com
Key aspects of prodrug design for ergolines include:
Linker Chemistry: The choice of linker is crucial and dictates the release mechanism. Ester and carbamate (B1207046) linkages are common. For example, a drug can be linked to a carrier via an ester bond that is cleaved by esterase enzymes in the body. ewadirect.com pH-sensitive linkers can be designed to release the drug in specific environments, while enzyme-activated linkers rely on specific enzymes that may be concentrated in the target tissue. ewadirect.com
Carrier Moieties: The carrier can be a simple functional group to enhance solubility (e.g., a phosphate (B84403) group) or lipophilicity (e.g., an alkyl chain). nih.gov Alternatively, larger carriers like polyethylene (B3416737) glycol (PEG) can be used to improve pharmacokinetic properties.
Targeting Amine or Hydroxyl Groups: The ergoline structure offers potential attachment points for prodrug linkers, such as the indole N-1 nitrogen or hydroxyl groups that may be present on substituents (e.g., at C-8).
The ultimate goal is to design a prodrug that is chemically stable, has favorable ADME properties, and efficiently releases the active ergoline compound at the desired site of action. nih.gov
Pharmacological Characterization of Voxergolide S Molecular Interactions
In Vitro Receptor Binding Studies of Voxergolide
In vitro binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets. These studies typically utilize cell membranes or purified receptors and radiolabeled ligands to quantify the binding characteristics of a test compound like this compound.
Quantitative Radioligand Binding Assays for Dopamine (B1211576) D2 Receptor Affinity
To determine the affinity of this compound for the dopamine D2 receptor, competitive radioligand binding assays would be performed. In such assays, a constant concentration of a radiolabeled ligand known to bind to the D2 receptor would be incubated with preparations of the receptor in the presence of varying concentrations of this compound. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
A representative data table for such an experiment would look like this:
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| This compound | [³H]Spiperone | Human D2 Receptor | Data not available |
This table is for illustrative purposes only. No public data is available for this compound.
Assessment of Receptor Selectivity Across Dopamine Receptor Subtypes and Other Neurotransmitter Receptors
The selectivity profile of this compound would be established by testing its binding affinity against a panel of different receptor subtypes. This would include other dopamine receptor subtypes (D1, D3, D4, D5) as well as a broad range of other neurotransmitter receptors, such as serotonin (B10506) (e.g., 5-HT1A, 5-HT2A), adrenergic (e.g., α1, α2, β), and muscarinic receptors. A compound is considered selective if it exhibits a significantly higher affinity for one receptor subtype over others.
An interactive data table representing selectivity data would typically be structured as follows:
| Receptor Subtype | Ki (nM) for this compound |
| Dopamine D1 | Data not available |
| Dopamine D2 | Data not available |
| Dopamine D3 | Data not available |
| Serotonin 5-HT1A | Data not available |
| Serotonin 5-HT2A | Data not available |
| Adrenergic α1 | Data not available |
This table is for illustrative purposes only. No public data is available for this compound.
Kinetic and Equilibrium Binding Parameters for this compound
Beyond affinity (Ki), which is an equilibrium constant, the kinetics of binding—the rates of association (kon) and dissociation (koff)—provide a more dynamic picture of the drug-receptor interaction. These parameters are determined through time-course binding experiments. The equilibrium dissociation constant (Kd), which is the ratio of koff to kon, can also be determined from these studies and is a measure of the affinity of the ligand for the receptor.
A summary of these parameters would be presented as:
| Parameter | Description | Value for this compound |
| k_on | Association rate constant | Data not available |
| k_off_ | Dissociation rate constant | Data not available |
| K_d_ | Equilibrium dissociation constant | Data not available |
This table is for illustrative purposes only. No public data is available for this compound.
Molecular Mechanism of Action at the Dopamine D2 Receptor
Functional assays are employed to determine the effect of a compound on receptor activity once it has bound. These studies can reveal whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
Agonistic Efficacy and Potency Determination in Cellular Systems
To characterize this compound as a dopamine D2 receptor agonist, its ability to elicit a cellular response would be measured in a cell line expressing this receptor. The potency of the compound is quantified by the EC50 value, which is the concentration required to produce 50% of the maximal response. The efficacy (Emax) represents the maximum response the compound can produce relative to a full agonist.
A typical data representation would be:
| Assay Type | Cell Line | EC50 (nM) | Emax (%) |
| cAMP Inhibition | HEK293-D2R | Data not available | Data not available |
This table is for illustrative purposes only. No public data is available for this compound.
Downstream Signaling Pathway Modulation by this compound
Activation of the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Key pathways typically investigated include the inhibition of adenylyl cyclase (leading to decreased cyclic AMP levels), modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways like ERK. Studies would measure the effect of this compound on these downstream effectors to fully characterize its signaling profile.
A summary of findings in this area would be presented as follows:
| Signaling Pathway | Effect of this compound |
| cAMP Production | Data not available |
| ERK Phosphorylation | Data not available |
| Calcium Mobilization | Data not available |
This table is for illustrative purposes only. No public data is available for this compound.
Allosteric Modulation and Receptor Conformation Studies with this compound
Research specifically detailing the allosteric modulation and receptor conformation studies of this compound is not extensively available in publicly accessible scientific literature. As an ergoline (B1233604) derivative and a dopamine D2 receptor agonist, its pharmacological actions are primarily understood through its direct interaction with the orthosteric binding site of the D2 receptor. wikipedia.org However, the broader context of dopamine D2 receptor pharmacology and the behavior of other ergoline derivatives can provide a theoretical framework for understanding this compound's potential molecular interactions.
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site where the endogenous ligand binds. nih.gov This binding can induce a conformational change in the receptor, which in turn can alter the binding affinity or efficacy of the orthosteric ligand. nih.gov These modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking the binding of other allosteric modulators). mdpi.com For the dopamine D2 receptor, the discovery of allosteric modulators is a significant area of research, as they offer the potential for more selective and safer therapeutic agents for conditions like schizophrenia and Parkinson's disease. mdpi.com
Studies on other ergoline derivatives have shown complex interactions with dopamine receptors. For instance, some ergolenes have been identified as differential agonists at various dopamine receptor subtypes. nih.gov While this does not directly confirm allosteric activity, it does suggest that structurally related compounds can induce distinct receptor states, a concept closely related to allosteric modulation.
The dopamine D2 receptor can exist in multiple conformational states, including inactive and active states. researchgate.netnih.gov The binding of an agonist, such as this compound, is thought to stabilize an active conformation of the receptor, leading to the initiation of intracellular signaling cascades. nih.gov The specific conformation induced by a ligand can influence the downstream signaling pathways that are activated. High-resolution structural studies of the D2 receptor in complex with various ligands have revealed significant conformational changes upon ligand binding, particularly in the transmembrane helices and the extracellular and intracellular loops. nih.govnih.gov These structural insights are crucial for understanding how different ligands can elicit varied pharmacological responses.
While direct experimental data on this compound's influence on receptor conformation is lacking, it is plausible that, like other D2 agonists, it promotes a specific active conformation of the D2 receptor. The precise nature of this conformation and whether this compound possesses any allosteric properties remains an area for future investigation. The study of how different D2 receptor ligands, including ergoline derivatives, can favor certain receptor conformations is an active field of research aimed at developing drugs with more specific and targeted actions. researchgate.net
To illustrate the binding profiles of various compounds at the dopamine D2 receptor, the following interactive table provides affinity constants (Ki) for a selection of representative antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) |
| Haloperidol | 0.5 - 2.5 |
| Risperidone | 3 - 6 |
| Olanzapine | 11 - 31 |
| Quetiapine | 160 - 430 |
| Aripiprazole | 0.34 - 2.8 |
| Clozapine | 120 - 250 |
Preclinical in Vitro and in Vivo Pharmacological Investigations of Voxergolide
Functional In Vitro Assays Related to Anti-Anoxic and Anti-Ischemic Properties
Currently, there is a lack of publicly available scientific literature detailing the functional in vitro assays conducted to specifically evaluate the anti-anoxic and anti-ischemic properties of Voxergolide.
Cellular Models of Hypoxia and Ischemia for Compound Evaluation
Information regarding the specific cellular models of hypoxia and ischemia used for the evaluation of this compound is not available in the reviewed literature.
Assessment of Neuroprotective Effects in Primary Cell Cultures
There are no accessible research findings that assess the neuroprotective effects of this compound in primary cell cultures subjected to anoxic or ischemic conditions.
Preclinical In Vivo Models for Anti-Anoxic and Anti-Ischemic Efficacy
Detailed preclinical in vivo studies focusing on the anti-anoxic and anti-ischemic efficacy of this compound have not been extensively reported in the available scientific domain.
Establishment and Validation of Relevant Animal Models
Specific information on the establishment and validation of animal models for the explicit purpose of testing the anti-anoxic and anti-ischemic efficacy of this compound is not documented in the current body of scientific literature.
Behavioral and Physiological Endpoints in Preclinical Efficacy Studies
While some preclinical studies have investigated the effects of this compound on behavioral and neurochemical parameters, these were not in the context of anoxia or ischemia. For instance, studies in rat models of memory impairment have been conducted. However, behavioral and physiological endpoints specifically related to anti-anoxic and anti-ischemic efficacy have not been reported.
Preclinical Pharmacokinetic Profiling and Disposition
Absorption, Distribution, and Excretion in Animal Models
The pharmacokinetic profile of this compound, also known as Proterguride, has been evaluated in preclinical studies involving rats and cynomolgus monkeys. These investigations utilized radiolabeled compounds (³H and ¹⁴C) and radioimmunoassays to determine the absorption, distribution, and excretion characteristics of the drug.
Absorption: In both rat and cynomolgus monkey models, this compound demonstrated rapid and complete absorption at lower dose levels. tandfonline.comnih.gov However, at higher doses, the rate of absorption was observed to be slower and was presumed to be incomplete, particularly in rats. tandfonline.comnih.gov
In rats, the oral bioavailability of this compound was found to be dose-dependent. At a lower dose, the bioavailability was 79%, which decreased to 38% at a higher dose, suggesting that absorption may be incomplete at higher concentrations. tandfonline.comnih.gov In cynomolgus monkeys, the bioavailability was consistent at 18% for both low and high oral doses. tandfonline.comnih.gov
Distribution: Preclinical data indicate that this compound is capable of crossing the blood-brain barrier. tandfonline.comnih.gov Studies in animal models have shown that the concentrations of this compound achieved in the brain are similar to those found in the plasma. tandfonline.comnih.gov
Excretion: The route of excretion for this compound and its labeled compounds differs between the species studied. In rats, the primary route of elimination was through the feces. tandfonline.comnih.gov In contrast, for cynomolgus monkeys, excretion was found to be equally distributed between feces and urine. tandfonline.comnih.gov
| Parameter | Rat | Cynomolgus Monkey |
|---|---|---|
| Oral Bioavailability | 79% (low dose) 38% (high dose) | 18% (low and high doses) |
| Primary Route of Excretion | Feces | Feces and Urine (equal) |
Elimination Kinetics and Half-Life in Preclinical Species
The elimination kinetics of this compound have been characterized in preclinical animal models, providing insights into its half-life and clearance.
Rat: In rats, plasma levels of the unchanged drug were found to decline in two phases. The elimination half-lives for these two phases were determined to be approximately 0.25 hours and 0.9 hours. tandfonline.com
Cynomolgus Monkey: Specific elimination half-life data for the unchanged drug in cynomolgus monkeys were not detailed in the available literature. However, the studies noted that in monkeys, the elimination of labeled compounds was equally divided between fecal and urinary routes. tandfonline.comnih.gov
The bioavailability data also provides an indirect understanding of the elimination kinetics, indicating a significant first-pass metabolism or incomplete absorption, especially in monkeys where bioavailability was consistently 18%. tandfonline.comnih.gov
| Species | Parameter | Value |
|---|---|---|
| Rat | Elimination Half-Life (Phase 1) | 0.25 hours |
| Elimination Half-Life (Phase 2) | 0.9 hours | |
| Cynomolgus Monkey | Oral Bioavailability | 18% |
Metabolism and Biotransformation of Voxergolide in Preclinical Systems
Elucidation of Major Metabolic Pathways of Voxergolide
The initial step in characterizing the metabolic fate of a new chemical entity like this compound involves elucidating its major metabolic pathways. This process identifies the biochemical modifications the compound undergoes in the body, which are crucial for its elimination. These transformations are broadly categorized into Phase I and Phase II reactions. nih.govwikipedia.org
Characterization of Phase I and Phase II Biotransformations
Phase I Biotransformations: These reactions, also known as functionalization reactions, introduce or expose polar functional groups (such as hydroxyl, amine, or carboxyl groups) on the parent molecule. mdpi.comopenaccessjournals.com This process generally results in a small increase in the compound's water solubility. The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) family of enzymes, which are highly concentrated in the liver. mdpi.comopeneducationalberta.ca For an ergoline (B1233604) derivative like this compound, likely Phase I reactions would include:
Oxidation: The addition of an oxygen atom, a common reaction for many drugs. neu.edu.tr
Hydroxylation: The introduction of a hydroxyl group (-OH), often catalyzed by CYP enzymes. mdpi.com
N-dealkylation: The removal of an alkyl group from a nitrogen atom, a common pathway for compounds containing substituted amine groups.
Phase II Biotransformations: Following Phase I, the modified compound or the parent drug itself can undergo Phase II conjugation reactions. uomus.edu.iqresearchgate.net In this phase, an endogenous, polar molecule is attached to the drug, significantly increasing its water solubility and facilitating its excretion in urine or bile. uomus.edu.iqslideshare.net Key Phase II reactions include:
Glucuronidation: Conjugation with glucuronic acid, one of the most common Phase II pathways. nih.govslideshare.net
Sulfation: The addition of a sulfonate group. nih.govslideshare.net
Acetylation: The addition of an acetyl group. nih.govslideshare.net
Glutathione conjugation: A pathway important for detoxifying reactive electrophilic compounds. uomus.edu.iq
It is important to note that a drug may undergo Phase II reactions directly if it already possesses a suitable functional group. nih.gov
Identification and Structural Characterization of this compound Metabolites
The identification and structural elucidation of metabolites are critical for understanding a drug's complete metabolic profile. This process typically involves a combination of advanced analytical techniques. hyphadiscovery.comtaylorandfrancis.com
Initially, in vitro systems like liver microsomes or hepatocytes are used to generate metabolites. dndi.org These samples are then analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). taylorandfrancis.comwaters.com HRMS provides accurate mass measurements of the parent drug and its metabolites, allowing for the prediction of their elemental composition.
Further structural information is obtained through tandem mass spectrometry (MS/MS), which fragments the metabolite ions to produce characteristic patterns. waters.com These fragmentation patterns help to pinpoint the site of metabolic modification on the molecule. For definitive structural confirmation, larger quantities of the metabolite may be produced, purified, and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.comnih.gov
In Vitro Metabolic Stability Studies Using Tissue and Cellular Fractions
In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound will be metabolized in the body. nuvisan.comnih.gov These assays typically use subcellular fractions like liver microsomes or intact cells like hepatocytes. nuvisan.comevotec.com
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly CYPs. wfsahq.orgnih.gov They are a cost-effective and high-throughput model for assessing Phase I metabolic stability. evotec.com The stability of a compound like this compound would be determined by incubating it with liver microsomes and measuring its disappearance over time. pharmaron.com
Hepatocytes: These are the primary cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes. evotec.combienta.net They provide a more comprehensive picture of a drug's metabolism than microsomes. evotec.com Stability studies in hepatocytes are conducted similarly to those in microsomes, by monitoring the parent compound's concentration over a specific time course. bienta.net
The data from these studies are used to calculate key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint), which are then used to predict in vivo pharmacokinetic properties. nih.govnih.gov
Table 1: Comparison of In Vitro Metabolic Systems
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Complement | Primarily Phase I (CYPs) | Phase I and Phase II enzymes |
| Cellular Integrity | Subcellular fraction | Intact cells |
| Predictive Power | Good for Phase I clearance | More comprehensive prediction of hepatic clearance |
| Throughput | High | Moderate to High |
In Vivo Metabolic Profiling in Preclinical Animal Models
Preclinical animal models, such as rats, mice, dogs, or monkeys, are administered the drug, and biological samples like plasma, urine, and feces are collected over time. biocytogen.compharmaron.comcriver.com These samples are then analyzed using LC-MS/MS to identify and quantify the parent drug and its metabolites. dndi.org This allows for the determination of the major circulating and excreted metabolites.
Radiolabeled versions of the compound are often used in these studies to ensure that all drug-related material can be tracked and accounted for, providing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Metabolism Across Relevant Preclinical Species for Ergoline Derivatives
The metabolism of drugs can vary significantly between different species. Therefore, it is crucial to conduct comparative metabolism studies to select the most appropriate animal model for predicting human metabolism and for conducting toxicology studies. fda.gov
For ergoline derivatives, studies have shown both similarities and differences in metabolic pathways across species. For example, the metabolism of ergot peptide alkaloids often involves hydroxylation of the peptide moiety and hydrolysis of the peptide bond. ird.fr Research on nicergoline, another ergoline derivative, has been conducted in humans, rats, and monkeys to understand its comparative metabolic fate. nih.gov
By comparing the metabolite profiles of this compound in human in vitro systems (e.g., human liver microsomes and hepatocytes) with those from various preclinical animal species, researchers can identify the species that most closely resembles human metabolism. fda.govfrontiersin.org This "metabolically similar" species is then considered the most relevant for subsequent safety and efficacy testing.
Advanced Analytical Methods for Voxergolide Research
Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, UPLC, GC)
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a target compound from impurities, degradants, or metabolites. arlok.com The choice of technique depends on the physicochemical properties of Voxergolide, such as its polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Both HPLC and UPLC are powerful techniques used to separate and quantify compounds dissolved in a liquid solvent. pharmaguideline.comlabmanager.com UPLC is a more recent innovation that uses columns with smaller particle sizes (typically sub-2 µm), which operates at higher pressures to provide faster analysis times and greater resolution compared to traditional HPLC. tsijournals.comjddt.in
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be developed. labmanager.com In this mode, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, such as water with acetonitrile (B52724) or methanol. This compound and any related impurities would be separated based on their relative hydrophobicity. As the components exit the column, they are detected, most commonly by a UV-Vis detector, producing a chromatogram where each peak corresponds to a different compound. The area of the this compound peak is proportional to its concentration, allowing for purity assessment. arlok.com
Table 1: Hypothetical UPLC Method for this compound Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
This table represents a typical set of starting conditions for a UPLC method designed for a small molecule pharmaceutical.
Gas Chromatography (GC)
Gas chromatography is a technique used for separating and analyzing compounds that can be vaporized without decomposition. openaccessjournals.comomicsonline.org It is highly effective for identifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. drawellanalytical.comprewellabs.comeuropeanpharmaceuticalreview.com If this compound itself is not sufficiently volatile, it could be chemically modified through a process called derivatization to increase its volatility for GC analysis. scirp.org When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer, GC provides excellent sensitivity and is a standard method for residual solvent analysis in active pharmaceutical ingredients. omicsonline.orgscirp.org
Mass Spectrometry Applications for Structural Identification and Quantification (e.g., LC-MS/MS, HRMS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioagilytix.com It is an indispensable tool in pharmaceutical research for its high sensitivity and specificity, allowing for both the confirmation of molecular identity and precise quantification. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantitative analysis, especially in complex biological fluids, LC-MS/MS is the gold standard. nih.govnih.gov The technique couples the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. researchgate.net In a typical LC-MS/MS assay for this compound, the compound would first be separated from matrix components by HPLC or UPLC. Upon entering the mass spectrometer, it would be ionized (e.g., via electrospray ionization, ESI). The first mass analyzer (Q1) would select the specific m/z of the this compound ion (the precursor ion). This ion is then fragmented in a collision cell (q2), and a specific fragment ion (the product ion) is monitored by the second mass analyzer (Q3). This precursor-to-product ion transition is highly specific to this compound, enabling accurate quantification even at very low levels. researchgate.net
Table 2: Illustrative LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ m/z 350.2 |
| Product Ion (Q3) | m/z 210.1 |
| Collision Energy | 25 eV |
| Dwell Time | 100 ms |
This table provides hypothetical mass spectrometry settings for the targeted quantification of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). measurlabs.comyoutube.comresearchgate.net This capability allows for the determination of the elemental composition of a molecule. nih.gov For this compound research, HRMS would be critical for confirming its chemical formula and for identifying unknown metabolites or degradation products by providing their exact masses, from which their elemental formulas can be deduced. youtube.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is a powerful tool for the identification of volatile and semi-volatile impurities in the this compound drug substance. europeanpharmaceuticalreview.comresolvemass.ca The mass spectrometer provides mass spectra for each separated compound, which can be compared against spectral libraries for positive identification. medistri.swiss
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) of this compound and its Derivatives
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural and quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of an organic molecule like this compound. oxinst.comwikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. msu.edulibretexts.org One-dimensional (1D) and two-dimensional (2D) NMR experiments can establish the connectivity of atoms and the stereochemistry of the molecule, providing unambiguous proof of its structure. wikipedia.orgnih.gov
Table 3: Hypothetical ¹H NMR Data for a Key Fragment of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.32 | d (doublet) | 2H | Aromatic Protons |
| 6.95 | d (doublet) | 2H | Aromatic Protons |
| 4.15 | t (triplet) | 2H | -CH₂-O- |
| 2.50 | s (singlet) | 3H | -N-CH₃ |
This table illustrates the type of data obtained from a ¹H NMR spectrum, which helps in assigning specific protons within the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. utdallas.educopbela.org It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample of this compound, the molecule absorbs the energy at frequencies corresponding to its bond vibrations. ponder.ing The resulting IR spectrum shows absorption bands that are characteristic of specific functional groups (e.g., C=O, N-H, O-H), providing a molecular "fingerprint." utdallas.edu
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly those with conjugated systems or chromophores. iajps.com The technique measures the absorption of light in the ultraviolet and visible regions. researchgate.netewadirect.com For this compound, a UV-Vis spectrum would show the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC analysis. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy a simple and rapid method for quantitative analysis in solution. ijpra.com
Bioanalytical Method Validation for Quantitative Analysis in Preclinical Biological Matrices
Before a method can be used to analyze preclinical study samples (e.g., plasma, urine, tissue), it must undergo a rigorous validation process to ensure its reliability. europa.eu Bioanalytical method validation demonstrates that an analytical procedure is suitable for its intended purpose. karger.com The key parameters evaluated are guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.euslideshare.net
The validation process for a method to quantify this compound in a biological matrix, such as rat plasma, would include:
Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, such as metabolites or endogenous matrix components. japsonline.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. karger.com
Calibration Curve: A calibration curve is generated by analyzing standards with known concentrations of this compound. nih.gov The relationship between concentration and instrument response should be well-defined and reproducible over the intended analytical range.
Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound that can be measured with acceptable accuracy and precision. karger.comnih.gov
Stability: The stability of this compound is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. japsonline.com
Table 4: Summary of Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criterion |
|---|---|
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; at least 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of this compound or the internal standard in blank samples. |
| Stability | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
This table outlines standard industry criteria for validating a bioanalytical method intended for preclinical research.
Emerging Research Perspectives and Future Directions for Ergoline Derived Compounds
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Studying Voxergolide Action
The precise mechanisms underlying the reported anti-anoxic and anti-ischemic effects of this compound were not fully elucidated before its discontinuation. Modern "omics" technologies offer a powerful lens through which to re-examine its pharmacological actions. Integrating metabolomics and proteomics could provide a systems-level understanding of how this compound affects cellular pathways, particularly in the context of ischemia.
Metabolomics: This approach could identify changes in the metabolic profile of tissues or cells exposed to this compound under ischemic conditions. For instance, it could reveal if the compound alters key energy metabolism pathways, reduces oxidative stress markers, or modulates neurotransmitter levels beyond its primary effect on dopamine (B1211576) receptors. In the broader context of neurodegenerative conditions and disc degeneration diseases, metabolomics and proteomics are already being combined to analyze biological fluids and identify key molecular players. mdpi.com This approach could be adapted to study the specific effects of this compound.
Proteomics: By analyzing changes in protein expression, proteomics could pinpoint the downstream targets of this compound's D2 receptor agonism. This could involve identifying alterations in signaling cascades, cell survival proteins, or inflammatory mediators. TMT-label-based proteomics, for example, has been used to identify differentially abundant proteins in related pathological states, offering a template for potential this compound studies. mdpi.com
Such an integrated omics approach would offer a comprehensive view of this compound's mechanism, potentially uncovering novel pathways and biomarkers related to its protective effects in ischemia.
Potential for Repurposing or Structural Optimization of this compound for New Therapeutic Indications
Drug repurposing and structural optimization are efficient strategies for drug discovery. nih.gov Given that this compound is a dopamine D2 receptor agonist, its potential therapeutic applications could extend beyond its initial investigation for anoxia and ischemia.
Repurposing: Dopamine D2 receptor agonists are used in the management of Parkinson's disease, hyperprolactinemia, and restless legs syndrome. patsnap.comnih.gov Although this compound was discontinued (B1498344), its unique ergoline (B1233604) structure might offer a different pharmacological profile compared to existing medications. Future research could explore its efficacy and potential advantages in these established indications. For instance, third-generation antipsychotics are now exploring D2 receptor partial agonism to reduce side effects, highlighting a trend of refining dopamine receptor modulation. nih.govwebmd.com
Structural Optimization: The ergoline scaffold is complex but offers multiple sites for chemical modification. acs.org Structural simplification is a recognized strategy to improve the pharmacokinetic profiles and synthetic accessibility of complex lead compounds. nih.gov By analyzing the structure-activity relationship of this compound, medicinal chemists could design new analogues with improved potency, selectivity, or reduced side effects. For example, research into other D2R agonists has led to the development of G-protein biased agonists, which selectively activate specific intracellular signaling pathways to potentially enhance therapeutic effects while minimizing adverse reactions. columbiapsychiatry.orgnih.gov
The table below outlines potential therapeutic areas for a repurposed or optimized this compound, based on the known pharmacology of its drug class.
| Potential Therapeutic Indication | Rationale for Consideration |
| Parkinson's Disease | D2 receptor agonism is a validated treatment strategy. |
| Hyperprolactinemia | D2 agonists effectively inhibit prolactin secretion. nih.gov |
| Restless Legs Syndrome | D2 agonists are a first-line treatment option. nih.gov |
| Type 2 Diabetes | Some D2 agonists, like Bromocriptine, are approved for this indication. nih.govresearcher.life |
Development of Novel Analytical and Computational Tools for Ergoline Research
Advances in analytical and computational chemistry provide powerful new tools for re-evaluating discontinued compounds like this compound and for discovering new ergoline derivatives.
Analytical Techniques: Modern synthetic strategies are making the complex ergoline core more accessible and enabling the creation of novel analogues with diverse substitution patterns. acs.org Advanced analytical methods are crucial for characterizing these new compounds and understanding their interactions with target receptors. Time-resolved assays, for example, can be used to measure the binding kinetics (kon and koff rates) of D2R agonists, providing deeper insights into their therapeutic efficacy beyond simple affinity measurements. mdpi.com
Computational Tools: Computational approaches are accelerating drug discovery. Virtual screening of compound libraries against the dopamine D2 receptor can identify novel potential agonists. nih.gov Molecular docking and 3D-QSAR studies can elucidate the binding mechanisms of compounds like this compound with their receptor, guiding the design of more potent and selective molecules. nih.govmdpi.com Furthermore, computational platforms are being developed to study phylogenetic networks and to address analytical flexibility in neuroimaging, which could be applied to better understand the systems-level effects of dopamine receptor modulation. nih.govnih.gov
Collaborative Research Initiatives in Dopamine Receptor Pharmacology and Ischemia Research
The complexity of conditions like ischemic heart disease and neurological disorders necessitates large-scale, collaborative research. While this compound itself is not the subject of current major initiatives, the fields relevant to its pharmacology are highly active.
Ischemia Research: The International Study of Comparative Health Effectiveness with Medical and Invasive Approaches (ISCHEMIA) trial is a major, multi-center initiative funded by the National Institutes of Health (NIH) to compare treatment strategies for stable ischemic heart disease. ischemiatrial.orgprnewswire.comnih.gov Such collaborations, involving hundreds of medical centers across dozens of countries, generate vast amounts of data and provide a framework for future studies that could include novel pharmacological agents. ischemiatrial.orgprnewswire.com Research centers like the Krannert Cardiovascular Research Center integrate imaging, omics, and engineering to develop new diagnostics and therapeutics for ischemic heart disease. iu.edu
Dopamine Receptor Pharmacology: The National Heart, Lung, and Blood Institute (NHLBI) participates in international collaborations like the Global Cardiovascular Research Funders Forum to advance research in heart, stroke, and circulatory diseases. nih.gov In the realm of neuroscience, extensive research focuses on the distinct roles of dopamine D1 and D2 receptors in learning and motivation, with the goal of developing more targeted therapies for psychiatric disorders. columbiapsychiatry.orgnih.govjneurosci.org These collaborative efforts are crucial for dissecting the complexities of dopamine signaling and for developing improved drugs that target specific receptor subtypes or signaling pathways. researchgate.net Future initiatives could re-evaluate promising but discontinued compounds like this compound in light of new knowledge and technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
